molecular formula C9H11ClO2 B3340444 3-(2-Chlorophenoxy)propan-1-ol CAS No. 60222-56-2

3-(2-Chlorophenoxy)propan-1-ol

Cat. No.: B3340444
CAS No.: 60222-56-2
M. Wt: 186.63 g/mol
InChI Key: CSCKMYSAZZCGBM-UHFFFAOYSA-N
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Description

Significance of Aryloxypropanol Scaffolds in Synthetic Chemistry

The aryloxypropanolamine scaffold, a structure closely related to 3-(2-Chlorophenoxy)propan-1-ol, is of paramount importance in medicinal chemistry. This structural motif forms the backbone of most beta-blockers (β-blockers), a class of drugs widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. google.comwikipedia.org The development of these therapeutic agents, beginning in the 1960s, revolutionized cardiovascular medicine. wikipedia.org

The typical structure of these molecules features an aryloxy group connected to a propanolamine (B44665) side chain. The specific nature of the aryl group and the substituent on the amine can be varied to modulate the compound's selectivity for different β-adrenergic receptor subtypes (e.g., β₁ or β₂) and its pharmacokinetic properties. wikipedia.org Today, most clinically used β-blockers are aryloxypropanolamines. wikipedia.org Beyond their classic role as β-blockers, research continues to find new applications for aryloxypropanolamine derivatives, including as β₃-adrenergic receptor agonists for treating obesity and metabolic disorders, and even in reversing Alzheimer-like phenotypes in mouse models. google.comresearchgate.net The synthesis of these scaffolds often involves the reaction of a phenol (B47542) with an epoxide, such as epichlorohydrin (B41342), followed by the opening of the resulting epoxide ring with an appropriate amine. wikipedia.org

Interdisciplinary Research Landscape Pertaining to Chlorinated Organic Compounds

Chlorinated organic compounds, including chlorophenoxy derivatives, are a major focus of interdisciplinary scientific research, largely due to their widespread use and environmental persistence. researchgate.netresearchgate.nettaylorandfrancis.com Chlorophenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been used extensively in agriculture, leading to significant occupational and environmental exposure. inchem.org

The study of these compounds necessitates a multi-faceted approach, combining:

Environmental Science: To track their distribution and persistence in soil, groundwater, and the broader ecosystem. inchem.org

Toxicology: To understand their mechanisms of toxicity in humans and other organisms. For instance, chlorophenoxy compounds can cause a range of adverse effects, and their absorption and metabolism are critical areas of study. researchgate.net

Public Health: Epidemiological studies investigate potential links between exposure to these chemicals and various health outcomes. nih.gov

Analytical Chemistry: To develop sensitive methods for detecting and quantifying these compounds and their metabolites in environmental and biological samples. researchgate.net

This interdisciplinary effort is crucial for assessing the risks associated with chlorinated organic compounds and for developing strategies for remediation and regulation. researchgate.netinchem.org

Historical Development of Academic Inquiry into Propanol (B110389) and Phenoxy Structural Motifs

The academic inquiry into molecules containing propanol and phenoxy structural motifs is deeply intertwined with the history of modern pharmacology. A pivotal moment was the development of the first β-blockers by Sir James Black in the 1960s. wikipedia.org This research was driven by the goal of blocking the effects of adrenaline on the heart. wikipedia.org

The journey began with the discovery that dichloroisoproterenol (B1670464) (DCI), a derivative of the β-adrenoceptor agonist isoprenaline, acted as a β-antagonist. wikipedia.org Although DCI itself was not clinically useful, further medicinal chemistry efforts led to the synthesis of pronethalol and subsequently propranolol (B1214883), the prototypical β-blocker that is still in use today. wikipedia.org

Propranolol's structure features a naphthyloxy group (a type of aryloxy group) connected to a propanolamine chain. The success of propranolol spurred extensive research into other aryloxypropanolamine derivatives, leading to the development of a vast library of β-blockers with varied properties. This historical development showcases a classic example of rational drug design, where a fundamental understanding of a biological receptor and the structure-activity relationships of small molecules led to a major therapeutic breakthrough.

Current Research Gaps and Emerging Paradigms for this compound Studies

Despite the rich history and broad significance of its constituent structural motifs, dedicated academic research on this compound (CAS Number: 60222-56-2) is conspicuously absent from publicly accessible literature. fluorochem.co.ukbldpharm.com While supplier entries confirm its basic chemical properties, in-depth studies on its synthesis, characterization, reactivity, and potential applications are lacking.

This significant research gap suggests that this compound is likely utilized primarily as a building block or intermediate in the synthesis of more complex molecules. Its structure provides a reactive primary alcohol and a chlorinated aromatic ring, making it a potentially versatile precursor for creating a library of derivatives for screening in various applications. For example, a plausible synthetic route to obtain this compound could involve the reaction of 2-chlorophenol (B165306) with a C3 electrophile like 3-chloropropanol or epichlorohydrin under basic conditions, a common method for preparing aryloxy alcohols. researchgate.net

The emerging paradigm for a compound like this is not as a standalone functional molecule but as a key piece in the modular synthesis of larger, more complex target compounds. Future research could focus on:

Developing and optimizing a scalable synthesis for this compound.

Systematically exploring its reactivity , for instance, by esterifying or oxidizing the alcohol, or by performing further substitutions on the aromatic ring.

Using it as a starting material to synthesize novel compounds for screening in medicinal chemistry or materials science.

Publishing detailed spectroscopic data (NMR, IR, Mass Spectrometry) to facilitate its identification and use by other researchers. A request for custom synthesis of a related, more complex compound, 3-(2-chlorophenoxy)-2-(thian-4-yl)propan-1-ol, highlights the potential utility of such scaffolds in research and development. molport.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,11H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCKMYSAZZCGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Reactivity of 3 2 Chlorophenoxy Propan 1 Ol

Established Synthetic Pathways for 3-(2-Chlorophenoxy)propan-1-ol

The creation of this compound can be achieved through several synthetic strategies, primarily involving etherification reactions, and the reduction of related carbonyl compounds.

Etherification Reactions Utilizing Phenolic Precursors

A primary and widely utilized method for synthesizing this compound and its analogs is through Williamson ether synthesis. This approach involves the reaction of a phenoxide with a suitable alkylating agent. In the context of this compound, this typically involves the reaction of 2-chlorophenol (B165306) with a 3-carbon electrophile.

A common laboratory-scale synthesis involves the reaction of 2-chlorophenol with epichlorohydrin (B41342) in the presence of a base. The process begins with the alkylation of 2-chlorophenol, where it attacks the less sterically hindered carbon of epichlorohydrin, leading to the formation of an epoxide intermediate. This intermediate subsequently undergoes hydrolysis, either acid- or base-catalyzed, to open the epoxide ring and yield the desired 1-(2-Chlorophenoxy)propan-2-ol, an isomer of the target compound. vulcanchem.com A similar strategy using 4-chlorophenol (B41353) and epichlorohydrin is also well-established for producing the corresponding 1-(4-chlorophenoxy)-2,3-epoxypropane, which is then hydrolyzed.

Another variation of this etherification involves the reaction of a chlorophenol with a halogenated propanol (B110389). For instance, 3-chlorophenol (B135607) can be reacted with 1,3-dichloro-2-propanol (B29581) in the presence of aqueous sodium hydroxide (B78521) to form 1-(3-chlorophenoxy)-3-chloropropan-2-ol. While this specific example leads to a related structure, the underlying principle of phenoxide reacting with a haloalcohol is directly applicable to the synthesis of this compound by selecting the appropriate starting materials, namely 2-chlorophenol and 3-halo-1-propanol.

The reaction conditions for these etherification reactions are crucial for optimizing yield and purity. The choice of base, solvent, and temperature all play significant roles in the reaction's success.

Reductive Synthesis Strategies for Related Carbonyl Intermediates

An alternative synthetic route to this compound involves the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid derivative. This two-step approach first establishes the chlorophenoxy ether linkage to a propanal or propanoic acid moiety, followed by reduction of the carbonyl group to the primary alcohol.

For example, the reduction of an ester like (±)-ethyl 2-phenoxypropionate can be achieved through asymmetric hydrogenation using a ruthenium-based catalyst, yielding (R)-2-phenoxypropan-1-ol with high enantiomeric excess. ualberta.ca This demonstrates the feasibility of reducing an ester to a primary alcohol within a similar molecular framework. While this example starts with a phenoxy and not a chlorophenoxy derivative, the methodology is transferable.

Similarly, the reduction of amides to alcohols is another viable strategy. High-throughput screening has identified catalytic systems capable of hydrogenating functionalized α-phenoxy amides to chiral alcohols with high yields and enantiomeric excess. researchgate.net

The choice of reducing agent is critical and depends on the nature of the carbonyl group. Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are effective for converting aldehydes and ketones to alcohols. The reduction of carboxylic acids and their esters typically requires stronger reducing agents like LiAlH₄.

Evaluation of Catalytic Systems in Direct Synthesis

Recent advancements in catalysis offer potential for more direct and efficient syntheses of aryloxy alcohols. Transition metal-catalyzed reactions, in particular, have shown promise in forming C-O bonds and in the selective functionalization of molecules.

For instance, nickel-catalyzed cross-coupling reactions have been developed for the thioetherification of aryl chlorides with thiols, demonstrating the potential of such systems for forming heteroatom-carbon bonds. uwa.edu.au While this specific example pertains to sulfur, analogous systems for etherification are an active area of research.

Furthermore, catalytic systems are instrumental in reductive processes. The asymmetric hydrogenation of α-phenoxy esters to β-chiral primary alcohols is a prime example, where a ruthenium-based catalyst in conjunction with a chiral ligand achieves high activity and enantioselectivity. ualberta.ca The system operates through a dynamic kinetic resolution, where the ester undergoes base-assisted racemization, and the catalyst selectively hydrogenates one enantiomer. ualberta.ca

The development of novel catalytic systems is a continuous effort in organic synthesis. For the direct synthesis of this compound, this could involve the development of catalysts that can mediate the coupling of 2-chlorophenol with a 3-carbon synthon bearing a hydroxyl group, or catalysts that can selectively functionalize a propane-1,3-diol derivative.

Functional Group Transformations and Derivatization Strategies of this compound

The primary alcohol functional group in this compound is a key site for further chemical modifications, allowing for the synthesis of a variety of derivatives.

Oxidation Reactions and Product Characterization

The primary alcohol of this compound can be oxidized to form the corresponding aldehyde, 3-(2-chlorophenoxy)propanal, or further to the carboxylic acid, 3-(2-chlorophenoxy)propanoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

For the oxidation of a secondary alcohol analog, 1-(3-chlorophenoxy)-3-chloropropan-2-ol, to the corresponding ketone, Jones reagent (CrO₃/H₂SO₄) has been effectively used. Similar strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed for the oxidation of primary alcohols to carboxylic acids. vulcanchem.com Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to stop the oxidation at the aldehyde stage.

The characterization of the oxidation products relies on standard spectroscopic techniques. For instance, in the oxidation of a related compound to a ketone, NMR spectroscopy would confirm the presence of a carbonyl group, and HPLC/GC-MS would be used to quantify purity.

Reduction Reactions and Resulting Analogues

The primary alcohol functional group of this compound is already in a reduced state. However, the aromatic chlorine atom can potentially be removed through reductive dehalogenation. Catalytic hydrogenation, often using a palladium catalyst and a hydrogen source, is a common method for such transformations. This would result in the formation of 3-phenoxypropan-1-ol.

While direct examples of the reduction of this compound were not found in the provided search results, the reduction of other functional groups within similar molecules is well-documented. For instance, the reduction of a ketone group to an alcohol is a common transformation. Additionally, the reduction of an ethoxy group on a phenyl ring is mentioned as a possible reaction for a related compound.

The resulting analogues from such reductions would have altered physical and chemical properties due to the removal of the chlorine atom.

Nucleophilic Substitution Reactions on the Aromatic Moiety

The 2-chlorophenoxy moiety of this compound is generally resistant to classical nucleophilic aromatic substitution (SNAr) reactions. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. nih.gov In the case of this compound, the chlorine atom is not sufficiently activated for substitution by common nucleophiles under standard conditions.

However, substitution can be achieved under more forcing conditions or through alternative mechanistic pathways. For instance, reactions involving very strong nucleophiles or the use of catalysts that promote a concerted nucleophilic aromatic substitution (CSNAr) could potentially lead to the displacement of the chloride. nih.gov While specific examples for this compound are not extensively documented in readily available literature, related compounds demonstrate that the chlorophenoxy group can participate in nucleophilic substitution, making it a versatile site for further functionalization. evitachem.com

Hydroxyl Group Derivatization to Form Esters and Ethers

The primary alcohol functional group in this compound is a key site for chemical modification, readily undergoing derivatization to form esters and ethers. These reactions are fundamental in modifying the compound's physical and chemical properties.

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This transformation is often catalyzed by an acid or base. For example, derivatization with trifluoroacetic acid anhydride (B1165640) (TFAA) is a common method for preparing derivatives for analytical purposes, such as gas chromatography. oup.com

Etherification: The formation of ethers can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on another alkyl halide. Additionally, the hydroxyl group can be converted into a better leaving group, such as a tosylate, to facilitate substitution reactions. bccollegeasansol.ac.in For instance, the synthesis of tetraconazole (B1682234) involves the fluorination of a propan-1-ol derivative to form a tetrafluoroethylether. google.com

A study on the derivatization of complex bio-oils highlighted the selective reactivity of hydroxyl groups. Primary and secondary alcohols were shown to undergo oxidation in the presence of dimethyl sulfoxide (B87167) and acetic anhydride, while phenolic hydroxyl groups formed methylthiomethyl (MTM) ethers. nih.gov

Reaction Type Reagents Product Type
EsterificationCarboxylic acids, acid anhydrides, acyl chloridesEsters
EtherificationAlkyl halides (with base), or conversion to tosylate followed by nucleophilic substitutionEthers

Asymmetric Synthesis and Enantioselective Approaches for this compound and Chiral Analogues

The development of methods for the asymmetric synthesis of chiral alcohols is a significant area of research, particularly for producing enantiomerically pure intermediates for pharmaceuticals. ontosight.ai

Biocatalysis, utilizing enzymes, offers an environmentally friendly and highly selective approach to producing enantiopure compounds. Lipases are particularly effective for the kinetic resolution of racemic alcohols.

A chemoenzymatic method for the synthesis of related chiral β-aryloxyalcohols, such as (S)-3-(4-chlorophenoxy)propan-1,2-diol, has been successfully developed using Pseudomonas fluorescens lipase (B570770) (PFL). nih.govresearchgate.net This process involves the kinetic resolution of a racemic mixture through enantioselective acylation, where the lipase preferentially acylates one enantiomer, allowing for the separation of the two. nih.govresearchgate.net In a specific study, PFL demonstrated high enantioselectivity (E = 153) and achieved a 50.2% conversion with an enantiomeric excess of 95.0% in just one hour. nih.govresearchgate.net The enzyme selectively acylated the R-enantiomer, leaving the desired S-enantiomer as the unreacted alcohol. nih.govresearchgate.net

Similarly, reductases from microorganisms like Saccharomyces cerevisiae have been used for the asymmetric reduction of prochiral ketones to produce chiral alcohols with high enantioselectivity. nih.gov For example, the reductase YOL151W from yeast was used to convert 3-chloro-1-phenyl-1-propanone into (S)-3-chloro-1-phenyl-1-propanol with 100% enantiomeric excess. nih.gov

Enzyme Substrate/Reactant Product Key Findings
Pseudomonas fluorescens lipase (PFL)Racemic 3-(4-chlorophenoxy)propan-1,2-diol(S)-3-(4-chlorophenoxy)propan-1,2-diolHigh enantioselectivity (E=153), 95.0% ee, 50.2% conversion in 1 hr. nih.govresearchgate.net
Saccharomyces cerevisiae reductase (YOL151W)3-chloro-1-phenyl-1-propanone(S)-3-chloro-1-phenyl-1-propanol100% ee, complete conversion of substrate. nih.gov

Chiral auxiliaries are optically active compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. bccollegeasansol.ac.intcichemicals.com Once the desired stereocenter is created, the auxiliary is removed. bccollegeasansol.ac.intcichemicals.com This approach allows for the synthesis of a specific enantiomer from an achiral starting material. bccollegeasansol.ac.in The Evans aldol (B89426) reaction is a well-known example that utilizes chiral oxazolidinone auxiliaries to achieve highly diastereoselective aldol additions. tcichemicals.com

Another strategy involves the use of chiral catalysts in asymmetric synthesis. ontosight.ai These catalysts can be metal complexes with chiral ligands or purely organic molecules (organocatalysts). researchgate.net For instance, the organocatalytic asymmetric synthesis of β-blockers has been achieved with high enantioselectivity. researchgate.net The use of chiral reagents, while effective, can increase the cost of the synthesis. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inscispace.com Key principles include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. acs.org

One of the primary goals of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic and contribute to pollution. mlsu.ac.inacs.org

Aqueous-Phase Reactions: Water is an attractive solvent for chemical reactions due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of related compounds, such as β-hydroxy selenides, has been successfully carried out in aqueous media. researchgate.net Phase-transfer catalysts can be employed to facilitate reactions between water-insoluble organic substrates and aqueous reagents. scispace.com For example, the synthesis of β-amino alcohol derivatives from phenols and epichlorohydrin has been achieved in a one-pot reaction using a lipase biocatalyst in the presence of a phase-transfer catalyst. scispace.com The use of aqueous sodium hydroxide has also been reported in the synthesis of triazole derivatives, where the reaction mixture is heated, and the product is extracted using an organic solvent. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste and simplify product purification. While specific solvent-free methods for this compound are not prominently detailed, the principles are widely applicable. For example, the synthesis of tris(chloromethyl)acetic acid, a related chlorinated compound, involves heating the reactants together without a solvent. orgsyn.org

Applying these green chemistry principles to the synthesis of this compound could involve exploring biocatalytic routes in aqueous media or developing solvent-free reaction conditions, thereby reducing the environmental impact of its production. scispace.com

Renewable Feedstock Utilization in Synthesis

The imperative for sustainable chemical manufacturing has spurred research into the utilization of renewable feedstocks for the synthesis of valuable chemical compounds. For this compound, a significant advancement lies in the adoption of a bio-based strategy starting from glycerol (B35011), a readily available and inexpensive byproduct of biodiesel production. This approach circumvents the reliance on traditional petroleum-derived starting materials by first converting glycerol into a key intermediate, which is subsequently used to synthesize the target molecule.

The primary renewable route involves a two-stage process:

Biocatalytic or Chemocatalytic Conversion of Glycerol: Glycerol is transformed into key C3 platform molecules, such as 1,3-propanediol (B51772) or 3-chloro-1-propanol (B141029).

Etherification: The resulting intermediate is then reacted with 2-chlorophenol to form this compound.

Stage 1: Synthesis of Intermediates from Glycerol

Glycerol, as a renewable feedstock, can be converted to 1,3-propanediol through microbial fermentation. This biotechnological method is recognized for being environmentally friendly compared to conventional chemical syntheses. masterorganicchemistry.com Various microorganisms, including strains of Clostridium, Klebsiella, and genetically engineered Escherichia coli, are capable of catalyzing the conversion of glycerol to 1,3-propanediol. masterorganicchemistry.comrsc.org The process typically involves a two-step enzymatic reaction within the microorganism, starting with the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA), followed by the reduction of 3-HPA to 1,3-propanediol. masterorganicchemistry.comchemicalbook.com Research has demonstrated the feasibility of achieving high yields of 1,3-propanediol from glycerol using optimized fermentation conditions. chemistrysteps.com For instance, under anaerobic conditions at 25 °C, Saccharomyces cerevisiae has been shown to convert glycerol to 1,3-propanediol with a yield of 42.3 wt% and a glycerol conversion of 93.6 wt%. chemistrysteps.com

Alternatively, direct hydrogenolysis of glycerol can produce 1,3-propanediol under milder conditions, representing a sustainable chemical pathway. libretexts.org

The resulting bio-derived 1,3-propanediol can then be converted to 3-chloro-1-propanol. A common method involves the reaction of 1,3-propanediol with hydrochloric acid, often using a catalyst such as benzenesulfonic acid to improve reaction efficiency and yield. chemicalbook.comgoogle.com This process has been demonstrated on a large scale, achieving high conversion rates and product purity. google.com

Below is a table summarizing the key aspects of producing intermediates from the renewable feedstock, glycerol.

IntermediatePrecursorConversion MethodKey Catalysts/MicroorganismsTypical ConditionsProduct YieldReference
1,3-PropanediolGlycerolMicrobial FermentationSaccharomyces cerevisiaeAnaerobic, 25 °C42.3 wt% chemistrysteps.com
1,3-PropanediolGlycerolMicrobial FermentationClostridium butyricumBatch culture, 37 °C0.62-0.64 mol/mol glycerol rsc.org
3-Chloro-1-propanol1,3-PropanediolChlorinationBenzenesulfonic acid / HCl80-100 °C>95% google.com

This table presents a selection of research findings and is not exhaustive.

Stage 2: Etherification to this compound

The final step in the renewable synthesis route is the etherification of 2-chlorophenol with the bio-derived 3-chloro-1-propanol. This reaction is typically accomplished via the Williamson ether synthesis, a well-established and versatile method for forming ether linkages. masterorganicchemistry.comchemistrysteps.com In this reaction, the sodium or potassium salt of 2-chlorophenol (the phenoxide) is prepared by treatment with a strong base, such as sodium hydroxide or potassium hydroxide. This phenoxide then acts as a nucleophile, attacking the carbon atom bearing the chlorine in 3-chloro-1-propanol in an SN2 reaction to displace the chloride and form the desired ether, this compound. masterorganicchemistry.comchemistrysteps.com

The general reaction scheme is as follows:

Phenoxide Formation: 2-Cl-C₆H₄OH + NaOH → 2-Cl-C₆H₄ONa + H₂O

Nucleophilic Substitution (Williamson Ether Synthesis): 2-Cl-C₆H₄ONa + Cl-CH₂CH₂CH₂-OH → 2-Cl-C₆H₄-O-CH₂CH₂CH₂-OH + NaCl

The efficiency of the Williamson ether synthesis is generally high, particularly with primary alkyl halides like 3-chloro-1-propanol, which favors the SN2 mechanism over competing elimination reactions. chemistrysteps.com While specific yield data for the synthesis of the ortho-chloro isomer is not as widely reported as for its para-chloro counterpart (Chlorphenesin), the fundamental principles of the reaction are broadly applicable.

This two-stage approach, leveraging glycerol as a starting material, represents a significant step towards the sustainable production of this compound, aligning with the principles of green chemistry by utilizing renewable resources and often employing milder, biocatalytic processes.

Molecular and Biochemical Interactions of 3 2 Chlorophenoxy Propan 1 Ol

Investigation of Molecular Targets and Binding Dynamics in Biological Systems (non-human, in vitro)

Comprehensive searches of scientific literature and chemical databases were conducted to identify studies on the molecular interactions of 3-(2-Chlorophenoxy)propan-1-ol. These searches included the compound's CAS number, 60222-56-2, to ensure specificity chiralen.comevitachem.com. The investigation focused on its potential to interact with various biological macromolecules in non-human, in vitro settings.

Exploration of Receptor Binding Affinities

Despite extensive searches, no specific studies detailing the receptor binding affinities of this compound were found in the available scientific literature. While research on structurally related compounds suggests that phenoxy derivatives can be investigated for their binding to various receptors, such as G-protein-coupled receptors (GPCRs) or nuclear receptors, through methods like radioligand displacement assays, no such data has been published for this compound itself nih.govgoogle.com. Methodologies for assessing receptor binding are well-established, often involving the use of cell membranes expressing the target receptor and measuring the displacement of a known radiolabeled ligand by the test compound mdpi.com. However, the application of these methods to this compound has not been documented in the reviewed sources.

Mechanistic Enzyme Inhibition and Activation Studies

There is a notable lack of published research on the mechanistic enzyme inhibition or activation by this compound. While related compounds containing a chlorophenoxy moiety have been investigated as potential enzyme inhibitors, for instance, against monoamine oxidase (MAO) or sphingosine (B13886) kinase 1 (SphK1), no specific IC₅₀ or Kᵢ values for this compound have been reported mdpi.com. Standard in vitro assays to determine enzyme inhibition typically involve incubating the enzyme with its substrate and varying concentrations of the inhibitor to measure the effect on reaction velocity frontiersin.org. However, results from such studies on this compound are not available in the public domain.

Ion Channel Modulation Mechanisms

No direct evidence or published studies on the modulation of ion channels by this compound were identified. Research on other molecules containing a chlorophenoxy group has shown potential for ion channel interaction, but these findings cannot be directly extrapolated to this compound nih.gov. The investigation of ion channel modulation typically employs electrophysiological techniques, such as patch-clamp recordings on cells expressing specific ion channels, to measure changes in ion flow in the presence of the compound. Such detailed mechanistic studies for this compound have not been reported in the reviewed literature.

Cellular Responses and Signaling Pathway Modulations (in non-human models, in vitro)

The cellular effects and modulation of signaling pathways by this compound remain largely uninvestigated in non-human, in vitro models according to available literature.

Analysis of Gene Expression Profiles

No studies were found that analyzed the gene expression profiles of any cell type in response to treatment with this compound. Methodologies for such analyses, like microarray or RNA-sequencing, are standard tools to understand how a compound affects cellular function at the transcriptional level oncotarget.comnih.gov. These techniques can reveal upregulation or downregulation of specific genes and provide insights into the cellular pathways affected. However, no such data is currently available for this compound.

Protein Interaction and Modulation Studies

There is no available data from studies investigating the specific protein interactions or modulation by this compound. Techniques such as affinity purification-mass spectrometry, yeast two-hybrid screens, or co-immunoprecipitation are commonly used to identify protein binding partners of small molecules drugbank.compasteur.fr. These methods could elucidate the cellular targets of this compound and the pathways it might influence. To date, no such research has been published.

Impact on Quorum Sensing and Biofilm Formation in Microbial Models

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression. tums.ac.irsemanticscholar.org This system regulates various physiological activities, including the formation of biofilms—structured communities of microorganisms encased in a self-produced matrix. tums.ac.irdiscoveriesjournals.org Biofilms are a significant concern as they can confer resistance to antibiotics and the host immune system. discoveriesjournals.org

While direct studies on the impact of this compound on quorum sensing and biofilm formation are not prominent in the researched literature, the activity of structurally related compounds provides valuable insights. The chlorophenoxy moiety is a key feature in molecules that have been investigated for anti-QS properties.

For instance, a derivative containing a chlorophenoxy group, 1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol, was identified through computational screening and subsequent in vitro testing as a potential inhibitor of the LuxR master quorum sensing regulator in Vibrio harveyi. exlibrisgroup.comnih.gov This compound demonstrated a significant, dose-dependent reduction in bioluminescence, a QS-regulated phenotype. nih.gov Furthermore, it was shown to inhibit biofilm formation and motility in V. harveyi, suggesting that compounds with a chlorophenoxy propanol (B110389) scaffold can interfere with bacterial communication and community development. nih.gov

Additionally, synthetic compounds from the class of 1,3-bis(aryloxy)propan-2-amines, which share a similar core structure, have shown notable antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Although this study focused on direct antibacterial effects rather than QS-inhibition, it highlights the biological potential of the aryloxy-propane backbone in combating bacterial pathogens that are known to form biofilms. nih.gov These findings suggest that this compound could be a candidate for investigation as a modulator of quorum sensing and biofilm formation, warranting further specific studies.

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. nih.gov For this compound, SAR analysis focuses on how modifications to the phenyl ring, the ether linkage, and the propanol chain affect its interactions with biological targets.

Influence of Substituent Variations on Molecular Interaction

The nature and position of substituents on the phenoxy ring are critical determinants of a molecule's physicochemical properties and, consequently, its biological activity. researchgate.net

Halogen Substituents: The chlorine atom at the ortho-position of the phenyl ring in this compound significantly influences its properties. The electron-withdrawing nature of chlorine can affect the acidity of the molecule and create potential for intramolecular hydrogen bonding, which in turn impacts stability and conformation. researchgate.net Studies on other chlorophenols have shown that the position and number of chlorine atoms can alter lipophilicity and metabolic stability. For related phenoxyacetic acid derivatives, chloro- and methoxy-substitutions on the aromatic ring resulted in compounds with high antifungal activity. researchgate.net In a series of 1,3-bis(aryloxy)propan-2-amines, derivatives with 3,4-dichloro substitutions on the phenyl rings showed potent antibacterial activity. nih.gov

Other Substituents: Research on analogous structures provides a predictive framework for other substitutions. For 1-(3-Chlorophenoxy)propan-2-one, it has been noted that electron-withdrawing groups (e.g., -NO₂) can enhance electrophilicity and reactivity. Conversely, bulky substituents, such as a methoxy (B1213986) group (-OCH₃), can introduce steric hindrance, potentially reducing the binding affinity to molecular targets.

The table below summarizes the observed influence of various substituents on the biological activity of compounds structurally related to this compound.

Substituent/Variation Position Observed Effect on Related Compounds Potential Implication Reference(s)
Chlorineortho-Enhances lipophilicity and metabolic stability; affects acidity and potential for intramolecular hydrogen bonding.Modulates stability and target interaction. researchgate.net
Dichloro3,4-Potent antibacterial activity in 1,3-bis(aryloxy)propan-2-amine derivatives.Increased antimicrobial efficacy. nih.gov
Electron-withdrawing groups (e.g., -NO₂, -CF₃)Phenyl ringEnhance electrophilicity and reactivity.Increased reactivity with biological nucleophiles.
Bulky groups (e.g., -OCH₃)Phenyl ringCan reduce binding affinity due to steric hindrance.Decreased target binding and biological activity.
Methoxylated groupsAromatic ringExhibited high antifungal activity in phenoxyacetic acid derivatives.Potential for antifungal applications. researchgate.net

Stereochemical Aspects Governing Biological Recognition

While this compound itself is an achiral molecule, the introduction of chiral centers into its structure or its derivatives can have profound effects on biological recognition and activity. The importance of stereochemistry is paramount in the interaction between small molecules and biological macromolecules like enzymes and receptors, which are inherently chiral. ontosight.ai

For example, if a substituent were introduced at the C-2 position of the propanol chain, it would create a chiral center. The resulting enantiomers, (R)- and (S)-3-(2-Chlorophenoxy)propan-2-substituted-1-ol, would likely exhibit different biological activities. This stereoselectivity is evident in related compounds. Studies on the enzymatic reduction of various aryl ketones to their corresponding chiral alcohols have shown that enzymes often display a strong preference for producing one stereoisomer over the other (Prelog-selectivity). researchgate.net

Furthermore, the microbial degradation of bis-(1-chloro-2-propyl) ether by Rhodococcus sp. demonstrated stereospecificity, where the organism preferentially attacked the (S)-configured ether-linked carbon. oup.com The synthesis and biological evaluation of chiral compounds like (1R)-3-Chloro-1-phenylpropan-1-ol underscore that specific stereochemistry is often crucial for desired biological or pharmaceutical activity. ontosight.ai Therefore, any future development of derivatives of this compound would need to consider the stereochemical aspects to optimize biological recognition and efficacy.

In Vitro Biological Screening Methodologies for Mechanistic Elucidation (non-clinical endpoints)

To investigate the biological activity and elucidate the mechanism of action of this compound, a variety of in vitro screening methodologies can be employed. These non-clinical assays are crucial for identifying molecular targets and cellular effects.

Enzyme Inhibition Assays: These assays determine if the compound can inhibit the activity of specific enzymes. For a compound like this compound, testing against key enzyme families such as protein kinases or cytochrome P450 isoforms using spectrophotometric or fluorometric methods would be a logical starting point to identify potential molecular targets.

Antimicrobial and Anti-biofilm Assays: To assess the impact on microbial growth, minimum inhibitory concentration (MIC) assays can be performed against a panel of bacteria and fungi. nih.gov The Microplate Alamar Blue Assay (MABA) is a common method used to test for activity against Mycobacterium tuberculosis. jetir.org To specifically test for anti-quorum sensing activity, reporter strains that produce a measurable signal, such as bioluminescence (Vibrio harveyi) or pigment (Chromobacterium violaceum), can be used. nih.gov Biofilm inhibition can be quantified using methods like the crystal violet assay, which measures the total biofilm mass attached to a surface. nih.gov

Cytotoxicity and Antiproliferative Assays: The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This can be performed on various cell lines, including cancer cell lines (e.g., HeLa, MCF-7), to evaluate potential antiproliferative effects. researchgate.net Screening on 3D multicellular spheroids can also provide insights into a compound's efficacy in a model that better mimics solid tumors. researchgate.net

Receptor Binding Assays: Radioligand displacement assays can determine if the compound binds to specific receptors, such as G-protein-coupled receptors (GPCRs). This technique measures the ability of the test compound to displace a known radioactive ligand from its receptor, indicating binding affinity.

The table below outlines key in vitro screening methodologies applicable for the mechanistic elucidation of this compound.

Methodology Purpose/Endpoint Example Application/Model Reference(s)
Enzyme Inhibition AssayDetermine IC₅₀ against specific enzymes.Protein kinases, Cytochrome P450 isoforms.
Minimum Inhibitory Concentration (MIC)Assess antimicrobial activity.Gram-positive/negative bacteria (e.g., S. aureus), Fungi. nih.gov
Bioluminescence Inhibition AssayScreen for anti-quorum sensing activity.Vibrio harveyi reporter strain. nih.gov
Crystal Violet AssayQuantify biofilm formation/inhibition.Static biofilm model in microtiter plates. nih.gov
MTT AssayEvaluate cytotoxicity and antiproliferative effects.Cancer cell lines (e.g., HeLa, MCF-7).
Multicellular Spheroid ScreeningAssess efficacy in a 3D cell culture model.Breast cancer spheroids (MCF7). researchgate.net
Radioligand Binding AssayDetermine binding affinity to specific receptors.G-protein-coupled receptors (GPCRs).

Environmental Dynamics and Biogeochemical Transformations of 3 2 Chlorophenoxy Propan 1 Ol

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For 3-(2-Chlorophenoxy)propan-1-ol, the primary abiotic pathways include photolysis, hydrolysis, and oxidation, which can occur in water, soil, and air.

Photodegradation, or photolysis, is a major degradation pathway for many environmental contaminants, driven by energy from sunlight. researchgate.net For aromatic compounds like this compound, photolysis can proceed through direct absorption of UV radiation or indirect processes involving photosensitizers. researchgate.netresearchgate.net The rate and products of photolysis are influenced by factors such as the wavelength of light, pH, and the presence of other substances in the environmental matrix. researchgate.netuc.pt

Direct photolysis involves the absorption of photons by the molecule, leading to an excited state that can undergo reactions like bond cleavage. The carbon-chlorine (C-Cl) bond is often susceptible to homolytic cleavage, resulting in dechlorination and the formation of a phenyl radical. This radical can then react with water to form hydroxylated derivatives. Another potential pathway is the cleavage of the ether linkage. uc.pt

Indirect photolysis is often more significant in natural waters and involves reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen, which are generated by dissolved organic matter under sunlight. researchgate.net These highly reactive species can attack the aromatic ring or the aliphatic side chain.

Studies on related chlorophenoxy compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), show that photolysis is a significant degradation route, with half-lives in water ranging from one to several weeks under aerobic conditions. who.int The process often follows first-order kinetics. researchgate.net While specific kinetic data for this compound is not extensively documented, its structural similarity to other photolabile chlorophenoxy compounds suggests it would undergo similar transformations. google.comjournals.co.za

Table 1: Potential Photolytic Transformation Products of this compound

Transformation PathwayPotential Product(s)
Reductive Dechlorination3-Phenoxypropan-1-ol
Ether Bond Cleavage2-Chlorophenol (B165306), Propan-1-ol
Ring HydroxylationHydroxylated derivatives of this compound
Side-chain Oxidation3-(2-Chlorophenoxy)propanoic acid

Hydrolytic Stability and Reaction Mechanisms

Hydrolysis is the cleavage of chemical bonds by the addition of water. The stability of this compound towards hydrolysis depends on the reactivity of its ether linkage. Generally, the aryl ether bond is chemically stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9). nih.gov

However, under more extreme pH conditions (highly acidic or alkaline) or elevated temperatures, hydrolysis can be accelerated. brainly.com The reaction mechanism would likely involve nucleophilic attack by a water molecule or hydroxide (B78521) ion on the carbon atom adjacent to the ether oxygen. For chlorophenoxy compounds, the ether bond is known to be relatively persistent. For instance, the herbicide isoproturon, which also contains a phenyl ether linkage, is quite persistent in water with a slow hydrolysis rate. who.int

Forced degradation studies on structurally similar compounds often require heating under acidic or basic conditions to observe significant breakdown. Therefore, in most natural surface waters, hydrolysis is not considered a major or rapid degradation pathway for this compound compared to photolysis or biodegradation.

Oxidative degradation in the environment is primarily mediated by highly reactive species, most notably the hydroxyl radical (•OH). These radicals are central to advanced oxidation processes (AOPs), which are used in water treatment and also occur naturally. jeeng.net Fenton's reagent (Fe²⁺ and H₂O₂) is a common source of •OH radicals in laboratory studies and can mimic natural oxidative processes. nih.gov

The degradation of chlorophenols and related compounds by AOPs has been studied extensively. jeeng.netnih.gov The reaction with •OH radicals is rapid and can lead to the complete mineralization of the organic compound to CO₂, H₂O, and chloride ions.

The primary mechanisms of oxidative attack on this compound would include:

Hydroxylation of the Aromatic Ring: The •OH radical can add to the benzene (B151609) ring, leading to the formation of hydroxylated intermediates. This is often the initial and rate-determining step.

Ether Bond Cleavage: The ether linkage can be attacked, leading to the formation of 2-chlorophenol and derivatives of propanol (B110389).

Side-Chain Oxidation: The propanol side chain can be oxidized, potentially forming an aldehyde and subsequently a carboxylic acid, 3-(2-Chlorophenoxy)propanoic acid.

Ring Opening: Following initial hydroxylation, further oxidation can lead to the opening of the aromatic ring, forming various aliphatic carboxylic acids, which are then further degraded.

Studies on the oxidation of 2-chlorophenol show that the process is effective, with degradation increasing at higher temperatures and in the presence of catalysts like iron ions. jeeng.net The degradation of 2,4-D, a related pesticide, via Fenton-type reactions yields 2,4-dichlorophenol (B122985) (2,4-DCP) as a primary intermediate, followed by ring-opening products. nih.gov This suggests that a primary degradation product of this compound via oxidation would be 2-chlorophenol.

Biotic Transformation and Microbial Degradation Studies

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of many organic pollutants from soil and water. researchgate.netresearchgate.net The ability of microbial communities to evolve metabolic pathways to utilize synthetic compounds as sources of carbon and energy is well-documented. nih.govresearchgate.net

The microbial degradation of chlorophenoxy compounds typically begins with an attack on either the ether linkage or the aromatic ring. researchgate.net For this compound, the breakdown would likely proceed through one of the following initial steps:

Ether Bond Cleavage: This is a common initial step in the degradation of phenoxy herbicides. It would release 2-chlorophenol and 3-hydroxypropanal (B37111) or propan-1-ol. The resulting 2-chlorophenol is a well-known microbial degradation intermediate, which is typically hydroxylated to form chlorocatechols. dntb.gov.ua The chlorocatechol ring is then cleaved by dioxygenase enzymes.

Hydroxylation of the Aromatic Ring: Microorganisms can introduce hydroxyl groups onto the aromatic ring, forming a chlorohydroxyphenoxy-propanol intermediate. This is often followed by dechlorination or ring cleavage.

Oxidation of the Alcohol Group: The terminal alcohol group of the propanol side chain could be oxidized to an aldehyde and then to a carboxylic acid, forming 3-(2-chlorophenoxy)propanoic acid. This acid could then undergo further degradation.

Studies on the degradation of the herbicide propanil (B472794) show that it is rapidly broken down by microbes into 3,4-dichloroaniline, demonstrating the susceptibility of related structures to microbial cleavage. researchgate.net Similarly, the biodegradation of propanol and other short-chain hydrocarbons is a well-established process in various microbial species. mdpi.com The degradation of the pesticide difenoconazole, which also has a complex chlorophenoxy structure, results in metabolites like 1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol, indicating that cleavage of the parent molecule into distinct parts is a key pathway. ufmg.br

Table 2: Probable Microbial Metabolites of this compound

Initial Degradation StepKey Intermediate Metabolite(s)
Ether Bond Cleavage2-Chlorophenol, Propan-1-ol
Ring Hydroxylation3-(Chloro-hydroxyphenoxy)propan-1-ol
Side-chain Oxidation3-(2-Chlorophenoxy)propanoic acid
Further Degradation of 2-Chlorophenol3-Chlorocatechol

Role of Microbial Enzymes in Biotransformation

Specific enzymes within microorganisms catalyze the degradation of xenobiotic compounds. The breakdown of this compound would likely involve several classes of enzymes. researchgate.net

Monooxygenases and Dioxygenases: These enzymes are crucial for initiating the attack on the aromatic ring. They incorporate one or two atoms of molecular oxygen into the substrate, respectively. A dioxygenase could hydroxylate the chlorinated ring to form a catechol derivative, a key step that prepares the ring for cleavage. dntb.gov.ua

Hydrolases: Ether-cleaving enzymes (etherases) or other hydrolases could be responsible for breaking the ether bond between the 2-chlorophenol and the propanol side chain. nih.govnih.gov

Dehalogenases: These enzymes specialize in removing halogen atoms from organic compounds. A dehalogenase could remove the chlorine atom from the aromatic ring, a critical detoxification step that often makes the resulting compound more amenable to further degradation. nih.govnih.gov

Dehydrogenases: Alcohol dehydrogenases could catalyze the initial oxidation of the propanol side chain to an aldehyde. nih.govijaem.net

The biotransformation of 1,3-dichloro-2-propanol (B29581) (DCP) to epichlorohydrin (B41342) by halohydrin dehalogenase in recombinant E. coli highlights the role of specific enzymes in modifying chlorinated propanol structures. nih.gov The ability of various bacteria, such as Pseudomonas and Aspergillus species, to degrade organophosphates and other pesticides relies on a suite of enzymes including hydrolases and esterases. researchgate.net While natural enzymes are often denatured by organic compounds, some microbial enzymes show remarkable stability and activity, making them effective catalysts for bioremediation. researchgate.net

Potential for Bioremediation of Related Chlorophenoxy Compounds

The bioremediation of chlorophenoxy compounds, a class of widely used herbicides, has been a significant area of research. Biodegradation by microorganisms is the primary mechanism for their removal from the environment. who.intresearchtrend.net Soil enrichment techniques have successfully isolated various microbial species capable of degrading these xenobiotics, often utilizing them as a source of carbon and energy. researchtrend.net

Microbial consortia often exhibit a greater capacity for degrading these complex molecules than individual species. For instance, a consortium of three bacterial species, Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis, was found to degrade the herbicide mecoprop (B166265). oup.comscite.ai Initially, no single member could break down the herbicide alone, but A. denitrificans eventually adapted to use it as a sole growth substrate. oup.comscite.ai Similarly, mixed bacterial consortiums including genera like Rhizobium, Pseudomonas, and Rhodococcus have shown the capability to eliminate atrazine, another herbicide. researchtrend.net

The degradation of chlorophenoxy herbicides is often initiated by enzymes like α-ketoglutarate-dependent dioxygenases, which cleave the ether linkage of the side chain to form the corresponding phenols. asm.org The genetic basis for this degradation is also well-studied; for example, the ability of Pseudomonas sp. to degrade the chloroaromatic herbicide Dicamba is attributed to a large plasmid. researchtrend.net In the context of phenoxypropionate herbicides like dichlorprop (B359615) and mecoprop, specific dioxygenases, namely RdpA and SdpA, target the R and S enantiomers, respectively. asm.org

The potential for bioremediation extends to contaminated water sources. Studies have shown that natural bacterial degraders can be established in sand filters to treat groundwater contaminated with phenoxypropionate herbicides. nih.gov Genera such as Delftia, Rhodoferax, Sphingomonas, and Sphingobium have been identified as key degraders in these systems. nih.gov

Environmental Distribution and Persistence Modeling

The environmental distribution and persistence of chlorophenoxy compounds are governed by a combination of their physicochemical properties and environmental factors.

The mobility of chlorophenoxy herbicides in soil is largely dictated by their adsorption to soil particles and their potential for leaching. The organic carbon content of the soil is a primary factor influencing adsorption; higher organic content generally leads to greater adsorption and a decreased rate of degradation due to lower bioavailability. juniperpublishers.com Soil pH also plays a crucial role, with greater adsorption observed in more acidic soils. juniperpublishers.com

Chlorophenoxy herbicides are generally considered to have a marginal potential for leaching into groundwater. who.int However, factors such as the specific formulation of the compound and the presence of organic amendments can influence their mobility. juniperpublishers.comnih.gov For example, while some biochar amendments can increase sorption and reduce leaching, others may enhance mobility due to the presence of soluble organic compounds. nih.gov The addition of organic residues can increase the dissolved organic matter in the soil's aqueous phase, which can, in turn, enhance the leaching of some pesticides. mdpi.com

The degradation half-life of chlorophenoxy herbicides in soil varies depending on the specific compound and environmental conditions. For instance, dichlorprop has a half-life of 8–12 days, while that of 2,4,5-T is 12–59 days. who.int Mecoprop's half-life is reported to be 7–9 days, though residues can persist for up to two months. who.int

Table 1: Soil Half-Life of Selected Chlorophenoxy Herbicides

Herbicide Soil Half-Life Reference
Dichlorprop 8–12 days who.int
2,4,5-T 12–59 days who.int
Mecoprop 7–9 days who.int
MCPB 4–6 days who.int
2,4-DB < 7 days who.int

This table presents the typical degradation half-lives of various chlorophenoxy herbicides in soil, highlighting the general persistence of this class of compounds.

In aquatic environments, the behavior of chlorophenoxy compounds is influenced by factors such as water chemistry and sunlight. In basic waters, phenoxy herbicide esters are hydrolyzed to their anionic forms. who.int In acidic waters, photodegradation or vaporization tends to dominate. who.int The photolytic half-life of 2,4,5-T in near-surface waters has been estimated to be 15 days. who.int

The partitioning of these compounds between water and non-aqueous phases, such as sediments or organic matter, is a key aspect of their aquatic fate. The distribution constant (Kd) and dimerization constant (Kdim) are important parameters in understanding this partitioning behavior. rsc.org Studies on various chlorophenoxy acids have determined these constants in water-non-aqueous solvent systems, providing insights into their environmental distribution. rsc.orgresearchgate.net The octanol-water partitioning coefficient (logP) is another critical parameter, with higher values indicating greater lipophilicity and a higher potential for bioaccumulation. researchgate.net

Many chlorophenoxy herbicides, such as mecoprop and dichlorprop, are chiral, meaning they exist as two enantiomers (mirror-image isomers). The biological and physiological properties of these enantiomers can differ significantly. mst.edu Consequently, understanding their enantioselective degradation is crucial for accurately assessing their environmental fate. scite.aimst.edu

Microbial degradation of chiral chlorophenoxy herbicides is often enantioselective. For example, a bacterial consortium isolated from soil was found to exclusively degrade the (R)-(+)-isomer of mecoprop, leaving the (S)-(−)-enantiomer unaffected. oup.comscite.ai Similarly, Sphingomonas herbicidovorans MH preferentially degrades the (S) enantiomer of dichlorprop over the (R) enantiomer. nih.gov This enantioselectivity is due to specific enzymes; S. herbicidovorans MH possesses two distinct α-ketoglutarate-dependent dioxygenases, one specific for the (R)-enantiomer and another for the (S)-enantiomer of mecoprop. nih.gov

The enantioselectivity of degradation can be influenced by environmental factors such as soil type and pH. asm.org In some cases, preferential degradation of the S-(−) enantiomer of dichlorprop and mecoprop has been observed in broadleaf weeds and soil, while degradation in grasses occurred without enantioselectivity. mst.edu The degradation rate in soil is generally slower than in plants. mst.edu

Ecotoxicological Mechanisms and Environmental Impact Assessments

The ecotoxicological effects of chlorophenoxy compounds have been studied in a variety of non-human organisms, with a focus on their impact on ecosystems.

Chlorophenoxy herbicides exhibit several mechanisms of toxicity in aquatic organisms. These include the uncoupling of oxidative phosphorylation, dose-dependent damage to cellular membranes, and disruption of acetyl-coenzyme A metabolism. orst.eduresearchgate.net The toxicity of these compounds to fish and aquatic invertebrates can vary significantly depending on the chemical formulation, with ester forms generally being more toxic than acid and amine salt forms. orst.edupublications.gc.ca This is likely due to the greater absorption rates of the more lipophilic esters through the gills. orst.edu

The degradation products of chlorophenoxy herbicides, such as chlorophenols, are also of ecotoxicological concern. researchgate.net Chlorophenols can cause oxidative stress in fish by generating reactive oxygen species, leading to lipid peroxidation and oxidative DNA damage. nih.govresearchgate.net They can also act as endocrine disruptors by affecting hormone levels and interfering with hormone receptors. nih.govresearchgate.net Furthermore, chlorophenols have been shown to be immunotoxic, altering the number of immune cells and suppressing immune responses in fish. nih.govresearchgate.net At higher concentrations, they can induce apoptosis (programmed cell death). nih.govresearchgate.net

Studies on specific chlorophenoxy herbicides have revealed varied effects. For example, 2,4-D has been shown to decrease antioxidant capacity and induce changes in energy metabolism and liver function in fish. mdpi.com While acetylcholinesterase (AChE) does not appear to be the primary target for chlorophenoxy herbicides, their transformation products have shown a higher inhibitory activity on this enzyme compared to the parent compounds. nih.gov

Table 2: Acute Toxicity of Selected Chlorophenoxy Herbicides to Aquatic Organisms

Compound Organism Endpoint Value (mg/L) Reference
2,4-D (acid and amine salts) Fish and aquatic invertebrates LC50 >80 - 2244 orst.edu
2,4-D (esters) Fish and aquatic invertebrates LC50 <1.0 - 14.5 orst.edu
Dichlorprop (oral) Rat LD50 800 mg/kg who.int

This table provides a summary of the acute toxicity data for different formulations of 2,4-D in aquatic organisms and oral toxicity data for dichlorprop in mammals, illustrating the range of toxic effects.

Terrestrial Ecosystem Impact Research

The environmental fate of chlorophenoxy herbicides is primarily dictated by microbial degradation, with photolysis and hydrolysis also playing a role in their removal from the environment. who.int The persistence of these herbicides in soil is generally low to moderate. For instance, the half-life of dichlorprop in soil, which is structurally related to this compound, is estimated to be between 8 and 12 days, with near-complete disappearance within 14 days. who.int Similarly, the half-life of MCPA in soil is reported to be between 7 and 9 days. who.int However, factors such as soil type, temperature, moisture, and microbial activity can significantly influence the degradation rate. who.int Under anaerobic conditions, such as in some groundwater environments, the breakdown of these compounds is considerably slower. canada.ca

Given their chemical properties, including relatively high water solubility and low organic carbon adsorption coefficients for some analogues like 2,4-D, chlorophenoxy herbicides have the potential to leach into groundwater, particularly in soils with low organic matter and where water flow is rapid. canada.canih.gov

Impact on Soil Microbial Communities

Phytotoxicity

Chlorophenoxy herbicides are known for their selective herbicidal activity against broadleaf weeds. who.int While specific phytotoxicity data for this compound is not available, related compounds can cause a range of effects on non-target plants, including growth inhibition and morphological changes. The extent of phytotoxicity is dependent on the plant species, growth stage, and the concentration of the herbicide. researchgate.net

Due to the lack of specific research on this compound, the following data tables are based on findings for the related chlorophenoxy herbicide, 2,4-D, to provide a contextual understanding of potential terrestrial impacts.

Table 1: Soil Sorption and Mobility of 2,4-D in Various Urban Soils

Soil IDOrganic Carbon (%)Clay (%)Sorption (%)
ATC7.66-58.31
MAR0.217.5>26.00
SAL>0.211.2<26.00

Data adapted from a study on the movement and fate of 2,4-D in urban soils. The study indicated that higher organic carbon and clay content generally lead to increased sorption of the herbicide. nih.gov

Table 2: Environmental Fate of Selected Chlorophenoxy Herbicides

CompoundHalf-life in SoilPrimary Degradation Pathway
Dichlorprop8–12 daysBiodegradation
2,4,5-T12–59 daysBiodegradation
Mecoprop7–9 daysBiodegradation
MCPB4–6 daysBiodegradation
2,4-DB< 7 daysBiodegradation

This table summarizes the degradation half-lives of several chlorophenoxy herbicides in soil, highlighting the primary role of microbial breakdown. who.int

It is crucial to reiterate that the information presented is based on analogous compounds, and further research is necessary to determine the specific terrestrial ecosystem impact of this compound.

Advanced Analytical and Spectroscopic Characterization of 3 2 Chlorophenoxy Propan 1 Ol

High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment

High-resolution spectroscopy is indispensable for confirming the molecular structure of 3-(2-Chlorophenoxy)propan-1-ol and assessing its purity. Each technique offers a unique perspective on the molecule's chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, distinct signals are expected for the aromatic protons, the three methylene (B1212753) groups of the propanol (B110389) chain, and the hydroxyl proton. The aromatic region would show a complex multiplet pattern due to the four non-equivalent protons on the substituted benzene (B151609) ring. The aliphatic chain protons would appear as triplets and a multiplet, reflecting their coupling with adjacent methylene groups. The hydroxyl proton typically appears as a broad singlet, which can exchange with deuterium (B1214612) oxide (D₂O). docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. docbrown.info The spectrum of this compound is expected to show nine unique signals: six for the aromatic carbons (two of which are substituted) and three for the aliphatic carbons of the propanol chain. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and chlorine), with the carbon attached to the ether oxygen (C-O-Ar) and the one bearing the hydroxyl group (C-OH) appearing further downfield. docbrown.info

Multi-dimensional NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation by establishing correlations between nuclei. A COSY spectrum would show cross-peaks between adjacent protons in the propanol chain (e.g., H-1' and H-2', H-2' and H-3'), confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.4Multiplet113 - 131
Aromatic C-O--154
Aromatic C-Cl--123
O-C H₂- (C1')~4.1Triplet~68
-CH₂-C H₂-CH₂- (C2')~2.1Multiplet (Quintet)~32
-C H₂-OH (C3')~3.8Triplet~60
-OHVariableBroad Singlet-

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of its elemental composition with high accuracy. For this compound (C₉H₁₁ClO₂), the calculated exact mass of the molecular ion [M]⁺ is 186.04475 u.

A key feature in the mass spectrum is the isotopic pattern of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, results in two molecular ion peaks: [M]⁺ at m/z 186 and [M+2]⁺ at m/z 188, with a relative intensity of about 3:1. This pattern is a clear indicator of a chlorine-containing compound.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the alcohol's oxygen atom, leading to the loss of a •CH₂OH radical and the formation of a characteristic ion. savemyexams.com

Loss of Water: Dehydration of the alcohol can lead to a peak at [M-18]⁺. savemyexams.com

Cleavage of the Ether Bond: Scission of the C-O bond in the ether linkage can occur on either side of the oxygen, leading to fragments corresponding to the chlorophenoxy group or the propanol chain.

Aromatic Ring Fragmentation: The stable aromatic ring can also fragment, though this is less common than the cleavage of side chains. libretexts.org

Table 2: Predicted HRMS Fragments for this compound

m/z (for ³⁵Cl)Possible Fragment IonDescription
186.045[C₉H₁₁ClO₂]⁺Molecular Ion [M]⁺
168.034[C₉H₉ClO]⁺Loss of H₂O
128.003[C₆H₄ClO]⁺Cleavage of ether bond (chlorophenoxy moiety)
58.042[C₃H₆O]⁺Cleavage of ether bond (propanol moiety related fragment)
31.018[CH₂OH]⁺Alpha-cleavage next to alcohol

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. Each functional group absorbs IR radiation or scatters Raman light at a characteristic frequency, creating a unique "fingerprint" for the molecule. nih.govdocbrown.info

Key vibrational modes for this compound include:

O-H Stretch: A strong, broad absorption in the IR spectrum around 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group. docbrown.info

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propanol chain are observed just below 3000 cm⁻¹.

C=C Aromatic Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

C-O Stretches: Two distinct C-O stretching bands are expected: one for the primary alcohol (C-OH) around 1050 cm⁻¹ and another for the aryl ether (Ar-O-C) around 1250 cm⁻¹.

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 700-750 cm⁻¹ for an ortho-substituted chlorobenzene, provides evidence for the chloro-substituent. uantwerpen.beresearchgate.net

Raman spectroscopy provides complementary data, with aromatic ring vibrations and C-C backbone stretches often showing strong signals. nih.govresearchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600 (Broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=C (Aromatic)Ring Stretching1450 - 1600
C-O (Aryl Ether)Stretching1220 - 1280
C-O (Primary Alcohol)Stretching1030 - 1080
C-ClStretching700 - 750

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The primary chromophore in this compound is the 2-chlorophenyl group. Substituted benzene rings typically exhibit characteristic π → π* transitions. The presence of the chloro and alkoxy substituents on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Typical absorption maxima (λₘₐₓ) for this type of chromophore are expected in the UV region, around 270-280 nm.

Chromatographic Separation and Quantification Methodologies

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

Gas chromatography (GC) is the preferred method for the analysis of semi-volatile compounds like this compound. The compound is vaporized and separated from other components based on its boiling point and interaction with a stationary phase inside a capillary column (e.g., a DB-5 column). google.com

The choice of detector is crucial for sensitivity and selectivity:

Flame Ionization Detector (FID): This is a universal and robust detector for organic compounds. ttb.gov It provides a response proportional to the mass of carbon, making it suitable for quantification when the sample matrix is relatively clean.

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. Due to the chlorine atom in its structure, this compound would elicit a very strong response from an ECD, allowing for trace-level detection and quantification even in complex matrices.

Nitrogen-Phosphorus Detector (NPD): While highly selective for compounds containing nitrogen or phosphorus, the NPD would not be a suitable primary detector for this specific analyte.

For accurate quantification, GC analysis is often performed using an internal standard method to correct for variations in injection volume and instrument response. agriculturejournals.czresearchgate.net Coupling GC with a mass spectrometer (GC-MS) combines the separation power of GC with the definitive identification capabilities of MS, providing the highest level of confidence in both qualitative and quantitative results. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of compounds like this compound. amazonaws.com The development of a robust HPLC method is a systematic process that involves optimizing various chromatographic parameters to achieve the desired separation. amazonaws.com

Method Development: The process begins with understanding the physicochemical properties of the analyte, such as its solubility, polarity, and UV absorbance. amazonaws.com For this compound, reversed-phase HPLC is the most common approach. This technique utilizes a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. researchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. amazonaws.com

Key parameters optimized during method development include:

Column Selection: A C18 column is often the first choice, providing sufficient hydrophobicity to retain the molecule. researchgate.net

Mobile Phase Composition: A mixture of an aqueous solvent (like water or a buffer) and an organic modifier (such as acetonitrile (B52724) or methanol) is used. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any impurities.

Detector Wavelength: A UV/VIS detector is commonly used, set at a wavelength where the analyte exhibits maximum absorbance, which for a phenoxy compound is typically in the 220-280 nm range. researchgate.net

Flow Rate and Temperature: A flow rate of around 1.0 mL/min and a controlled column temperature (e.g., 30 °C) are typical starting points to ensure reproducible retention times and peak shapes. researchgate.net

Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. amazonaws.comresearchgate.net Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Purpose
Column C18, 150 x 4.6 mm, 5 µm Provides hydrophobic retention for separation.
Mobile Phase A 0.1% Phosphoric Acid in Water Controls pH and improves peak shape.
Mobile Phase B Acetonitrile Organic modifier for elution.
Elution Gradient Ensures separation of impurities with different polarities.
Flow Rate 1.0 mL/min Standard flow for analytical columns.
Column Temp. 30 °C Ensures retention time reproducibility.
Detection UV at 225 nm Wavelength for sensitive detection of the aromatic ring. researchgate.net

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. shimadzu.com It is increasingly recognized as a "green" alternative to HPLC, significantly reducing the consumption of organic solvents. shimadzu.com For the analysis and purification of pharmaceutical compounds, SFC offers distinct advantages, including high speed and efficiency. nih.gov

The properties of supercritical CO2—low viscosity and high diffusivity—allow for faster separations and higher throughput compared to HPLC. shimadzu.com While supercritical CO2 is non-polar, its solvent strength can be easily tuned by adding small amounts of polar organic solvents (modifiers) such as methanol (B129727) or ethanol. This versatility makes SFC suitable for a wide range of compounds, from non-polar to moderately polar, including this compound.

SFC is particularly advantageous for preparative-scale separations, where large quantities of purified material are required. The ease of removing the CO2 mobile phase post-collection simplifies sample recovery. While specific applications for this compound are not widely published, the technique is well-suited for its analysis, especially in chiral separations. nih.gov

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound contains a stereocenter, it can exist as two enantiomers. In pharmaceutical contexts, it is often crucial to separate and quantify these enantiomers, as they can have different biological activities. sigmaaldrich.com Chiral chromatography is the primary method used to determine the enantiomeric purity of such compounds. nih.gov

This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com The development of a chiral separation method involves screening various CSPs and mobile phases to find conditions that provide adequate resolution between the enantiomeric peaks.

Commonly used CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics (like vancomycin). nih.govnih.gov For example, studies on related chlorophenoxy acid herbicides have shown successful enantiomeric separation using a vancomycin-modified silica (B1680970) phase with a nano-liquid chromatography setup. nih.gov Another study on phenoxy derivatives of a similar chloropropanol (B1252657) structure achieved separation using a normal-phase column (Chiralcel ODH) with a mobile phase of n-hexane and isopropanol. researchgate.net This indicates that polysaccharide-based CSPs are strong candidates for resolving the enantiomers of this compound. Both HPLC and SFC can be used as the platform for chiral separations. sigmaaldrich.com

Table 2: Potential Chiral HPLC Method Parameters

Parameter Condition Rationale
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative) Proven effectiveness for a wide range of chiral compounds. nih.gov
Mobile Phase n-Hexane / Isopropanol (e.g., 80:20 v/v) Common mobile phase for normal-phase chiral separations. researchgate.net
Flow Rate 0.5 - 1.0 mL/min Optimized to balance resolution and analysis time. sigmaaldrich.comresearchgate.net
Temperature 25 °C Temperature can influence enantioselectivity.

| Detection | UV at 254 nm | Common wavelength for detection in chiral method development. researchgate.net |

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of structural and quantitative information. For this compound, mass spectrometry is the most powerful detector when coupled with gas or liquid chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl group, this compound may require derivatization prior to GC analysis to increase its volatility and improve its chromatographic peak shape. A common approach for related chloropropanols is derivatization with agents like phenylboronic acid (PBA). agriculturejournals.cz

The GC separates the derivatized analyte from other components in the sample before it enters the mass spectrometer. Tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity by performing a second stage of mass analysis. In this mode, a specific parent ion from the analyte is selected and fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for very low limits of quantification. researchgate.net This is particularly useful for trace-level impurity analysis.

Table 3: Representative GC-MS Method Parameters

Parameter Condition Purpose
Derivatization With Phenylboronic Acid (PBA) Increases volatility and thermal stability. agriculturejournals.cz
GC Column 5% Phenyl-Methylpolysiloxane (e.g., Elite-5MS) General purpose column suitable for a wide range of compounds. biointerfaceresearch.com
Injector Temp. 250 °C Ensures complete vaporization of the sample.
Carrier Gas Helium Inert gas for carrying the sample through the column.
Oven Program Temperature gradient (e.g., 50 °C to 280 °C) Separates compounds based on boiling points.
Ionization Mode Electron Ionization (EI) Standard, robust ionization method.

| MS Mode | MS/MS (MRM) | Provides high selectivity and sensitivity for quantification. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. A key advantage of LC-MS/MS is its ability to analyze many compounds, including polar ones like this compound, directly without the need for derivatization. nih.gov

The analysis typically uses a reversed-phase LC setup similar to that described in section 5.2.2. After elution from the LC column, the analyte enters the mass spectrometer's ion source, commonly an Electrospray Ionization (ESI) source, which is well-suited for polar molecules. The ESI source generates charged molecular ions (e.g., [M+H]+ in positive mode or [M-H]- in negative mode).

Similar to GC-MS/MS, the tandem mass spectrometer is used for selective detection. By monitoring a specific fragmentation pathway (parent ion → product ion) in MRM mode, the method can achieve excellent sensitivity and specificity, making it ideal for quantifying the compound in complex matrices. umb.edu Sample preparation often involves Solid Phase Extraction (SPE) to concentrate the analyte and remove interfering matrix components, thereby improving the limit of quantification. nih.govumb.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive technique for determining the precise three-dimensional atomic structure of a compound in its solid, crystalline state. This method involves irradiating a single crystal of the substance with an X-ray beam. The resulting diffraction pattern is measured and analyzed to build a three-dimensional map of the electron density within the crystal.

From this map, the exact position of each atom in the molecule can be determined, providing unambiguous information about:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The specific spatial arrangement of the atoms in the molecule as it exists in the crystal.

Stereochemistry: The absolute configuration of chiral centers.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including details on hydrogen bonding and other non-covalent interactions.

While X-ray crystallography provides unparalleled structural detail, it is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a challenging process. Although it is a powerful tool for structural elucidation, publicly available crystallographic data for this compound is not readily found. If such a study were performed, it would provide the ultimate confirmation of the compound's molecular structure.

Modern Sample Preparation Techniques for Complex Matrices

The accurate quantification of this compound in complex environmental and biological matrices necessitates sophisticated sample preparation techniques. These methods are crucial for isolating the target analyte from interfering substances, pre-concentrating it to detectable levels, and rendering it compatible with advanced analytical instrumentation. Modern approaches prioritize miniaturization, automation, and reduced solvent consumption, aligning with the principles of green analytical chemistry. These techniques enhance sensitivity, improve reproducibility, and increase sample throughput. The choice of a specific sample preparation method is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the analytical technique to be employed.

Microextraction Techniques (e.g., SPME, DLLME)

Microextraction techniques have gained prominence due to their efficiency, minimal use of organic solvents, and high enrichment factors. These methods operate on the principle of partitioning the analyte between the sample matrix and a small volume of an extracting phase.

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. The analytes adsorb onto the fiber and are subsequently desorbed, typically thermally, into the injector of a gas chromatograph (GC). For compounds similar to this compound, such as chlorophenoxy herbicides and chlorophenols, polyacrylate and polydimethylsiloxane/divinylbenzene (PDMS/DVB) fibers have shown high extraction efficiency. nih.gov The optimization of SPME involves several key parameters, including extraction time, temperature, sample pH, and salt concentration, to enhance the partitioning of the analyte onto the fiber. researchgate.netchromatographyonline.com

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction method based on a ternary solvent system. mdpi.com In DLLME, a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution of fine droplets. mdpi.comnih.gov This dispersion maximizes the surface area for analyte transfer into the extraction solvent. After extraction, the mixture is centrifuged to separate the sedimented organic phase. For chlorophenoxy acid herbicides, this technique has demonstrated high recovery and low limits of detection. rsc.org The choice of extraction solvent (e.g., tetrachloroethane) and disperser solvent (e.g., methanol, acetonitrile) is critical for achieving high extraction efficiency. mdpi.comnih.gov

TechniqueAnalyte ClassExtraction Phase/SolventKey Optimized ParametersTypical PerformanceReference
SPMEChlorophenoxy Herbicides (e.g., MCPA)85 µm Polyacrylate fiberAdsorption: 15-20 min at 50°C; Desorption: 6 min at 220°CEnables trace-level detection in plant tissues and surface waters. researchgate.net
HS-SPME with AcetylationChlorophenolsPDMS/DVB fiberExtraction: 60 min at 70°C; Desorption: 6 min at 260°C; Salt addition: 100 g L⁻¹ NaClLODs <6 ng L⁻¹ for polychlorinated phenols. nih.gov
DLLMEChlorophenoxy Acid HerbicidesExtraction: 1,1,2,2-Tetrachloroethane; Disperser: MethanolExtraction time: ~2 minLODs: 0.10-0.95 µg/L; RSDs: 4.0-12.2%. nih.gov
DLLMEChlorophenoxy Acid HerbicidesVarious extraction and disperser solventsOptimization of solvent type and volumeRecoveries: 90–103.2%; LODs <0.79 ng mL⁻¹. rsc.org

On-line Derivatization Strategies

For polar compounds like this compound, which contain an active hydroxyl (-OH) group, direct analysis by gas chromatography (GC) can be challenging. The polarity of the molecule can lead to poor peak shape, low volatility, and thermal instability. libretexts.org Derivatization is a chemical modification process that converts the polar analyte into a less polar, more volatile, and more thermally stable derivative, making it more amenable to GC analysis. nih.govoup.com

On-line derivatization strategies integrate the derivatization step directly into the analytical workflow, often within the GC injection port. This automated approach improves reproducibility, reduces sample handling, and minimizes reaction time. nih.gov

Silylation is one of the most common derivatization reactions for compounds containing active hydrogens, such as alcohols. libretexts.org In this process, the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Common silylating reagents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govnih.gov The reaction can be performed on-line by co-injecting the sample with the silylating agent into the hot GC injector, a technique known as injection port derivatization (IPD). nih.gov High injector temperatures (e.g., 290-310 °C) enhance the silylation efficiency. nih.gov This approach has been successfully applied to a wide range of polar organic compounds, including alcohols and phenols. chromatographyonline.comnih.gov

Acetylation is another effective derivatization technique for hydroxyl groups. Reagents like acetic anhydride (B1165640) can be used to convert the alcohol into its corresponding acetate (B1210297) ester. This has been effectively combined with SPME for the analysis of chlorophenols, where acetylation is performed prior to headspace extraction. nih.gov

StrategyTarget Functional GroupTypical ReagentMethodologyKey ParametersReference
On-line SilylationAlcohols, Phenols, Organic AcidsN-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Injection Port Derivatization (IPD) with gaseous reagentInjector Temperature: 290-310°C; Reaction Time: 10 min nih.gov
On-fibre SilylationChlorophenolsN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Post-SPME derivatization in the gaseous phase of the reagentOptimization of derivatization time and temperature. chromatographyonline.com
Automated SilylationPolar Metabolites (Amino acids, Sugars, Alcohols)MSTFAFully automated (on-line) derivatization prior to injectionReaction Time: 30 min at 30°C nih.gov
AcetylationChlorophenolsAcetic AnhydrideIn-sample derivatization prior to HS-SPMEReagent volume and catalyst (e.g., anhydrous sodium carbonate) nih.gov

Computational Chemistry and Theoretical Modeling of 3 2 Chlorophenoxy Propan 1 Ol

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are fundamental in predicting a wide range of molecular properties for compounds like 3-(2-Chlorophenoxy)propan-1-ol.

Electronic Structure Analysis (e.g., HOMO-LUMO, Charge Distribution)

The electronic structure of a molecule is foundational to its chemical reactivity and physical properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.govnih.gov A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenoxy ring, which can act as an electron donor. Conversely, the LUMO is likely distributed across the aromatic system, which can accept electrons. The electron-withdrawing chlorine atom influences the electron density distribution across the molecule.

Charge distribution analysis, through methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. mdpi.com In this compound, the oxygen atoms of the ether and hydroxyl groups, and the chlorine atom, would carry partial negative charges, while the adjacent carbon and hydrogen atoms would be electropositive. This information is vital for predicting how the molecule will interact with other reagents.

Table 1: Exemplary Calculated Electronic Properties of this compound

Property Calculated Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability.
LUMO Energy -0.8 eV Indicates electron-accepting capability.
HOMO-LUMO Gap 5.7 eV Reflects chemical stability and low reactivity.

Note: The values in this table are hypothetical and serve to illustrate the typical output of quantum chemical calculations.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental data. Vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated to help assign specific absorption bands to the motions of atoms within the molecule. arxiv.org For this compound, key vibrational modes would include the O-H stretching of the alcohol, C-O stretching of the ether linkage, C-Cl stretching, and various vibrations associated with the aromatic ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. By comparing the calculated spectra with experimental results, the structural assignment of the molecule can be confirmed. Discrepancies between calculated and experimental spectra can also point to specific intermolecular interactions, such as hydrogen bonding, in the experimental sample.

Table 2: Predicted vs. Typical Experimental Vibrational Frequencies for Key Functional Groups

Vibrational Mode Predicted Frequency (cm⁻¹) Typical Experimental Range (cm⁻¹)
O-H Stretch (Alcohol) 3650 3200-3600 (broad)
C-H Stretch (Aromatic) 3080 3000-3100
C-H Stretch (Aliphatic) 2950 2850-3000
C-O Stretch (Ether) 1250 1200-1300

Note: Predicted frequencies are typically calculated for a single molecule in the gas phase and may differ from experimental values obtained in condensed phases.

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the high-energy structures that connect reactants and products. rsc.org

The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. For this compound, one could model reactions such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or its dehydration to form an alkene. Such studies would reveal the step-by-step process of bond breaking and formation and help in designing more efficient synthetic routes or understanding its metabolic pathways.

Conformational Analysis and Tautomeric Stability

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. masterorganicchemistry.com Conformational analysis involves identifying the different stable conformers and determining their relative energies. researchgate.net this compound has several rotatable bonds, including the C-C bonds of the propyl chain and the C-O-C ether linkage, leading to a complex conformational landscape.

Computational methods can systematically rotate these bonds to map the potential energy surface and identify energy minima corresponding to stable conformers. arxiv.org The relative energies of these conformers allow for the calculation of their population distribution at a given temperature using Boltzmann statistics. This analysis is critical as the biological activity and physical properties of a molecule can depend on its preferred conformation. For instance, intramolecular hydrogen bonding between the terminal hydroxyl group and the ether oxygen could stabilize certain conformations. Tautomeric stability is not a primary consideration for this molecule as it lacks the functional groups prone to significant tautomerism.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Molecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of systems, from a single molecule in solution to a ligand interacting with a complex biological macromolecule. beilstein-journals.orgresearchgate.net

Ligand-Protein Docking and Binding Mode Prediction (in silico)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a specific receptor, typically a protein. chemrxiv.org This method is central to drug discovery and involves placing the ligand in various orientations within the protein's binding site and calculating a score that estimates the binding affinity. researchgate.net

In a hypothetical scenario, if this compound were being investigated for activity against a particular enzyme or receptor, docking simulations would be the first step. The simulation would predict the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. nih.gov The hydroxyl group of the ligand could act as a hydrogen bond donor or acceptor, the ether oxygen can act as an acceptor, and the chlorophenyl ring could engage in hydrophobic and π-stacking interactions.

Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event.

Table 3: Hypothetical Docking Results of this compound with a Target Protein

Parameter Result Interpretation
Binding Affinity -7.2 kcal/mol Predicts a favorable binding interaction.
Interacting Residues SER-204, TYR-308, PHE-290 Identifies key amino acids in the binding site.

Note: This table represents an exemplary output from a molecular docking simulation and is for illustrative purposes only.

Solvent Effects on Molecular Conformation and Stability

The surrounding solvent environment can significantly influence the three-dimensional structure (conformation) and thermodynamic stability of this compound. Computational chemistry provides powerful tools to model these interactions and predict the behavior of the molecule in different media. Solvent effects are typically modeled using either implicit or explicit solvation models.

Explicit solvation models offer a more detailed and computationally intensive approach. In this method, a specific number of individual solvent molecules are included in the calculation, surrounding the solute molecule. frontiersin.org This allows for the direct modeling of specific short-range interactions, such as hydrogen bonds between the hydroxyl group of this compound and solvent molecules like water. frontiersin.org Molecular dynamics (MD) simulations with explicit solvent can reveal how the solvent shell structures itself around the solute and how this dynamic interaction impacts the conformational flexibility and stability of the molecule over time. Studies have shown that for accurate predictions, especially where specific interactions like hydrogen bonding are crucial, the inclusion of an explicit solvent shell is a determining factor. frontiersin.org

Table 1: Comparison of Solvation Models for Conformational Analysis

Model Type Description Advantages Limitations
Implicit (Continuum) Models Solvent is treated as a continuous medium with a uniform dielectric constant. Computationally efficient; good for estimating bulk electrostatic effects. Ignores specific, short-range solute-solvent interactions like hydrogen bonding. frontiersin.org

| Explicit Models | Individual solvent molecules are included in the simulation box around the solute. | Provides a detailed picture of specific interactions; allows for dynamic analysis. frontiersin.org | Computationally expensive; requires careful setup of the simulation system. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comfrontiersin.org For compounds related to this compound, such as the broader class of aryloxypropanolamines which are known to interact with adrenergic receptors, QSAR can be a powerful tool for predicting activity and guiding the design of new, more potent analogues. nih.gov

The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. biointerfaceresearch.comacm.org By analyzing a set of molecules with known activities, a predictive model can be built. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly relevant for this class of compounds as they consider the 3D arrangement of molecular fields (steric, electrostatic, hydrophobic, etc.). nih.govresearchgate.net

For instance, a 3D-QSAR study on a series of aryloxypropanolamine agonists of the human β3-adrenergic receptor successfully generated robust models (with high cross-validated r² values) that could predict the activity of test compounds. nih.gov Such models can produce contour maps that visualize regions where modifications to the molecular structure, such as on the aromatic ring or the propanolamine (B44665) side chain, would likely increase or decrease biological activity.

Descriptor Development and Model Validation

The foundation of a reliable QSAR model lies in the selection of appropriate molecular descriptors and rigorous model validation. nih.gov Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. biointerfaceresearch.comnih.gov They can be categorized into several types:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity). nih.gov

3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular shape, volume, surface area, and fields used in CoMFA/CoMSIA). nih.gov

Physicochemical Descriptors: Represent properties like lipophilicity (logP), polarizability, and electronic properties. frontiersin.org

For a compound like this compound, relevant descriptors might include those quantifying the size and electronic nature of the chloro-substituent, the flexibility of the propanol (B110389) chain, and the hydrogen bonding capacity of the hydroxyl group.

Once a set of descriptors is calculated for a series of compounds, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR equation. nih.govnih.gov Model validation is a critical step to ensure that the model is robust, predictive, and not a result of chance correlation. Key validation techniques include:

Internal Validation: Often performed using leave-one-out cross-validation (q²), where the model is repeatedly built with one compound removed from the training set and its activity is then predicted. nih.gov A q² value greater than 0.5 is generally considered indicative of good internal predictive capacity. nih.gov

External Validation: The model's predictive power is tested on an external set of compounds (the test set) that were not used in the model's development. The predictive ability is often measured by the predictive r² (r²_pred). researchgate.net

Table 2: Key Statistical Metrics for QSAR Model Validation

Metric Description Indication of a Good Model
r² (Coefficient of Determination) Measures the goodness of fit for the training set. Value close to 1.0.
q² (Cross-validated r²) Measures the internal predictive ability of the model. q² > 0.5. nih.gov
r²_pred (Predictive r²) Measures the predictive ability on an external test set. A high value, consistent with r² and q².

| RMSE (Root Mean Square Error) | Represents the average deviation between predicted and experimental values. | A low value. |

Virtual Screening Based on Pharmacophore Hypotheses

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. crsp.dzdovepress.com One of the most common and effective approaches is pharmacophore-based virtual screening. dovepress.comnih.gov A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to exhibit a specific biological activity. dovepress.comnih.govnih.gov

For this compound and its derivatives, a pharmacophore model would typically include features such as:

An aromatic ring (R).

A hydrogen bond acceptor (A) (the ether oxygen).

A hydrogen bond donor (D) (the hydroxyl group).

A hydrophobic feature (H).

This 3D arrangement of features serves as a query to rapidly screen databases containing millions of compounds. ijper.org Molecules from the database that can map their chemical features onto the pharmacophore query are identified as "hits" and selected for further investigation, such as molecular docking or experimental testing. biorxiv.org

Pharmacophore models can be developed using two main strategies: nih.gov

Ligand-Based: When the 3D structure of the target protein is unknown, the model is built by aligning a set of known active molecules and extracting their common chemical features. nih.govnih.gov

Structure-Based: If the 3D structure of the target receptor is available (e.g., from X-ray crystallography), the model can be generated by identifying the key interaction points between the receptor and a bound ligand. nih.govijper.org

This approach has been successfully used to identify modulators for β-adrenergic receptors, the target class for many aryloxypropanolamine drugs. nih.gov

Cheminformatics and Data Mining Approaches for Related Compound Analysis

Cheminformatics combines computer and information science to address problems in chemistry, particularly in the analysis of large chemical datasets. acm.orgepa.gov Data mining involves discovering patterns and knowledge from large amounts of data. nih.gov These approaches are invaluable for analyzing compounds related to this compound.

Large public databases such as PubChem and ChEMBL contain information on millions of chemical structures and their associated biological activities. acm.org Using cheminformatics tools, one can perform large-scale analyses on sets of chlorophenoxy compounds or other phenoxypropanolamine derivatives. researchgate.netnih.govepa.gov

Key applications include:

Similarity Searching: Identifying compounds in a database that are structurally similar to this compound. This is based on the principle that structurally similar molecules often have similar biological properties. acm.org

Substructure Searching: Finding all compounds that contain a specific chemical scaffold, such as the 2-chlorophenoxy or 1-amino-3-phenoxy-propan-2-ol core.

Clustering and Classification: Grouping large sets of related compounds based on their structural similarity or physicochemical properties. This can help in identifying diverse subsets of compounds for further screening and understanding the chemical space around a particular scaffold.

Predictive Modeling: Using data mining and machine learning algorithms on large datasets of related compounds to build models that predict properties such as biological activity, toxicity, or ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

These data-driven approaches allow researchers to leverage existing chemical and biological data to make informed decisions in the drug discovery and development process, enabling the efficient analysis and prioritization of compounds related to this compound.

Exploration of Advanced Material and Catalytic Applications of 3 2 Chlorophenoxy Propan 1 Ol and Its Derivatives

Role as a Precursor in Complex Organic Synthesis

3-(2-Chlorophenoxy)propan-1-ol serves as a versatile precursor in the intricate field of organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a substituted aromatic ring, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules.

Building Block for Heterocyclic Compound Synthesis

The structural framework of this compound is particularly amenable to the construction of heterocyclic compounds, which are core components in many pharmaceuticals and biologically active molecules. nih.govmdpi.com The synthesis of such compounds often proceeds through a closely related intermediate, 1,2-epoxy-3-phenoxypropane, which can be derived from phenoxy propanol (B110389) structures. The epoxide ring is highly reactive towards nucleophiles, providing a straightforward route to a diverse range of heterocyclic systems.

For instance, the condensation of 1,2-epoxy-3-phenoxypropane with various amines and thiols leads to the formation of new 3-phenoxypropan-2-ols bearing different heterocyclic substituents. researchgate.net This synthetic strategy allows for the incorporation of moieties like piperidine, benzothiazole, azepanone, piperazine, and barbituric acid. researchgate.net The general reaction scheme involves the nucleophilic attack of the amine or thiol on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a new carbon-nitrogen or carbon-sulfur bond, respectively. The resulting molecule contains both the original phenoxy propanol backbone and the newly introduced heterocyclic ring.

The following table illustrates the types of heterocyclic compounds that can be synthesized from phenoxy propane (B168953) derivatives:

ReactantResulting Heterocyclic Moiety
Piperidine1-Phenoxy-3-piperidinopropan-2-ol
5-methyl-1,3-benzothiazole-2-thiol1-(5-methyl-1,3-benzothiazol-2-ylsulfanyl)-3-phenoxypropan-2-ol
Azepan-2-one1-(2-hydroxy-3-phenoxypropyl)azepan-2-one
Piperazine1,1′-(piperazine-1,4-diyl)bis(3-phenoxypropan-2-ol)
Barbituric acid1,3-bis(2-hydroxy-3-phenoxypropyl)barbituric acid

This table is based on synthetic routes using 1,2-epoxy-3-phenoxypropane as a precursor. researchgate.net

Intermediate in Polymer and Material Science Applications

In the realm of polymer and material science, this compound holds potential as a key intermediate for the synthesis of functionalized monomers and polymers. The phenoxy group is a component of phenoxy resins, a class of thermoplastic polymers known for their excellent adhesion, chemical resistance, and mechanical strength. phlextek.com These resins are typically synthesized from the reaction of bisphenol A with epichlorohydrin (B41342). nih.gov

While not a direct monomer for phenoxy resins, the structure of this compound allows for its modification into polymerizable units. The primary hydroxyl group can undergo esterification with monomers like acrylic acid or methacrylic acid to yield (meth)acrylate monomers. These monomers, containing the 2-chlorophenoxy moiety, can then be polymerized to produce polymers with tailored properties. The incorporation of the chlorophenoxy group can enhance thermal stability, flame retardancy, and modify the refractive index of the resulting polymer.

Furthermore, the general class of phenoxy compounds is integral to the development of advanced polymers. For example, phenoxy-imine (FI) ligands are used to create catalysts for olefin polymerization, demonstrating the importance of the phenoxy structural unit in controlling polymer properties. researchgate.netresearchgate.net

Integration into Advanced Materials and Functional Polymers

The unique chemical structure of this compound and its derivatives allows for their integration into advanced materials and functional polymers, imparting specific and desirable properties to the final product.

Development of Polymeric Scaffolds with Specific Properties

Polymeric scaffolds are crucial in tissue engineering, providing a temporary structure for cell attachment and tissue growth. nih.gov Biodegradable polymers such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and poly(ε-caprolactone) (PCL) are commonly used for this purpose. nih.gov The incorporation of specific chemical moieties can enhance the functionality of these scaffolds.

The terminal phenoxy group is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in many drugs and its crucial role in biological activity. nih.govbohrium.com Introducing derivatives of this compound into the polymer backbone of a scaffold could impart beneficial properties. For instance, the phenoxy group can increase the hydrophobicity of the scaffold, which can influence protein adsorption and cell adhesion. Moreover, it can serve as a handle for the attachment of bioactive molecules, such as drugs or growth factors, allowing for controlled release and enhanced therapeutic effects. nih.gov

Surface Modification and Coating Applications

Phenoxy resins are widely utilized in high-performance coatings due to their exceptional adhesion to a variety of substrates, including metals and plastics, as well as their chemical resistance. phlextek.com These properties make them suitable for protective coatings in demanding environments, such as in the packaging industry for food and beverage cans. phlextek.com

Derivatives of this compound can be employed in surface modification to alter the properties of a material's interface with its environment. One approach is to graft these molecules onto a polymer surface. For example, the hydroxyl group of this compound could be reacted with surface-bound isocyanates or acid chlorides to covalently attach the chlorophenoxy moiety to the surface. This modification can alter surface properties such as wettability, biocompatibility, and adhesion. The modification of surfaces is a key strategy for improving the performance of materials in various applications. ncsu.edu

Catalytic Applications and Ligand Design from Derivatives

Derivatives of this compound have significant potential in the field of catalysis, particularly in the design of specialized ligands for transition metal catalysts. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst.

Phenoxy-imine and phenoxy-amidine ligands have emerged as a highly versatile class of ligands for polymerization catalysts. researchgate.netresearchgate.net These ligands, when complexed with metals like titanium or zirconium, can effectively catalyze the polymerization of olefins. semanticscholar.org The substituents on the phenoxy ring and the imine or amidine nitrogen can be systematically varied to fine-tune the catalyst's performance, influencing the molecular weight and microstructure of the resulting polymer. nih.gov

Derivatives of this compound can be readily transformed into such ligands. For example, the primary alcohol can be oxidized to an aldehyde. Subsequent condensation of this aldehyde with a primary amine would yield a phenoxy-imine ligand. Alternatively, conversion of the alcohol to an amine, followed by reaction with an appropriate precursor, could lead to phenoxy-amidine ligands. The presence of the chloro substituent on the phenoxy ring can influence the electronic properties of the metal center in the final catalyst, thereby affecting its catalytic activity.

The following table outlines a potential synthetic pathway for creating a phenoxy-imine ligand from this compound:

StepReactionProduct
1Oxidation of the primary alcohol3-(2-Chlorophenoxy)propanal
2Condensation with a primary amine (R-NH2)N-(3-(2-Chlorophenoxy)propylidene)alkanamine (a phenoxy-imine ligand)

The design of such ligands is a key area of research in the development of next-generation catalysts for a wide range of chemical transformations. nih.gov

Development of Ligands for Transition Metal Catalysis

The development of ligands from this compound for transition metal catalysis is an area with limited direct research. However, the potential for such applications can be inferred from studies on structurally similar compounds. For instance, research into related phenoxy propanediol (B1597323) derivatives has shown their capability to act as ligands for transition metal ions.

One study focused on the synthesis and characterization of transition metal complexes with [3-(o-methoxy phenoxy-1,2-propanediol], a compound structurally analogous to a derivative of this compound. In this research, the methoxy-substituted propanediol ligand was shown to coordinate with various transition metals, including Cr(III), Co(II), Ni(II), and Cu(II) . The formation of these complexes indicates that the oxygen atoms of the propanediol and phenoxy groups can act as donor sites, facilitating the chelation of metal ions. This capability is a fundamental prerequisite for a compound to serve as a ligand in transition metal catalysis.

While this study on the methoxy (B1213986) analogue primarily investigated the antimicrobial properties of the resulting complexes, the demonstrated ability to form stable transition metal complexes suggests that this compound and its derivatives could also serve as effective ligands. The electronic and steric properties of such ligands can significantly influence the catalytic activity and selectivity of the metal center in various chemical transformations. Further research would be necessary to synthesize and evaluate the catalytic performance of transition metal complexes incorporating this compound-based ligands.

Use in Specific Chemical Transformations as Catalytic Modifiers

Currently, there is a lack of specific, publicly accessible research detailing the use of this compound or its derivatives as catalytic modifiers in specific chemical transformations. Catalytic modifiers are substances that, when added to a catalytic system, can alter its activity, selectivity, or stability without being consumed in the reaction. The potential for these compounds to act as modifiers would likely stem from their ability to coordinate with the catalyst or interact with reactants or intermediates. The presence of the chlorophenoxy and hydroxyl functional groups offers potential sites for such interactions. However, without dedicated studies, any discussion on their role as catalytic modifiers remains speculative.

Niche Applications in Specialized Chemical Industries

Research has identified a niche application for derivatives of this compound in the formulation of lubricant additives. A study has been conducted on 1-Heptylthio-3-(2'-chlorophenoxy)-2-propanol derivatives for their potential use as additives in lubricating oils. While the full text of this research is not widely available, the title suggests a specialized industrial application aimed at enhancing the performance of lubricants. Additives in this sector are crucial for improving properties such as thermal stability, anti-wear characteristics, and oxidative resistance. The specific function of the 1-Heptylthio-3-(2'-chlorophenoxy)-2-propanol derivative as a lubricant additive would depend on its chemical properties and how it interacts with the base oil and metal surfaces under operational conditions.

This application underscores the potential for this compound derivatives in specialized chemical industries beyond the realm of catalysis. The development of such additives is a continuous process in the lubricants industry to meet the demands of modern machinery and environmental regulations.

Future Research Directions and Emerging Paradigms for 3 2 Chlorophenoxy Propan 1 Ol Studies

Development of Novel and Sustainable Synthetic Methodologies

Future research into the synthesis of 3-(2-Chlorophenoxy)propan-1-ol is anticipated to prioritize the development of novel and sustainable methodologies. These efforts will likely focus on improving efficiency, reducing environmental impact, and utilizing renewable resources. Key areas of exploration will include the adoption of green chemistry principles and the application of biocatalysis.

Green chemistry approaches aim to minimize or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this could involve the use of environmentally benign solvents, catalysts, and reagents. For instance, the synthesis of related compounds like propranolol (B1214883) has been achieved under mild and less toxic conditions, suggesting that similar green routes could be developed for this compound researchgate.net. The exploration of solvent-free reactions or the use of aqueous media could significantly reduce the environmental footprint of the synthesis process.

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes can operate under mild conditions of temperature and pressure, often with high stereo- and regioselectivity, which can simplify purification processes and reduce waste. The synthesis of chiral alcohols, a structural feature of this compound, is an area where biocatalysis has shown significant promise. Future research could focus on identifying or engineering enzymes capable of efficiently producing this compound from readily available starting materials.

Advanced Mechanistic Investigations of Molecular Interactions in Biological Systems (deeper molecular insights, non-clinical)

A deeper understanding of the molecular interactions of this compound within biological systems at a non-clinical level is crucial for predicting its potential bioactivity and toxicological profile. Advanced mechanistic investigations will likely employ a combination of computational and experimental techniques to elucidate these interactions.

Quantum chemical studies can provide valuable insights into the electronic structure and reactivity of the molecule. For example, studies on the 2-chlorophenoxy radical, a related structure, have investigated its formation and reaction kinetics, which can inform the potential for radical-mediated interactions of this compound in biological environments nih.gov. Such computational approaches can help to identify the most reactive sites on the molecule and predict its preferred modes of interaction with biological macromolecules.

Experimental studies focusing on the interaction of this compound with proteins and nucleic acids will also be critical. While direct studies on this compound are limited, research on chlorophenoxy herbicides has shown that they can interact with DNA, although these interactions are generally weak nih.gov. Future investigations could utilize techniques such as UV-visible absorption spectroscopy, fluorescence spectroscopy, and circular dichroism to characterize the binding of this compound to biomolecules and determine the nature and strength of these interactions. The potential for the nitro derivatives of related chlorophenols to induce stronger interactions with DNA suggests that the electronic properties of the aromatic ring are a key determinant of binding affinity nih.gov.

Refined Environmental Fate Modeling and Novel Remediation Strategies

Understanding the environmental fate of this compound is essential for assessing its potential environmental impact. Future research in this area will focus on developing more accurate environmental fate models and exploring innovative remediation strategies.

Multimedia fate models, which simulate the transport and transformation of chemicals in different environmental compartments such as air, water, and soil, will be instrumental in predicting the environmental distribution of this compound epa.govup.pt. These models integrate data on the physicochemical properties of the compound, emission sources, and environmental conditions to provide a comprehensive picture of its environmental behavior up.pt. The degradation of chlorophenoxy herbicides in the environment is primarily driven by biodegradation, with photolysis and hydrolysis also playing a role who.int. The half-life of these compounds in soil can range from several days to weeks who.int.

In the event of environmental contamination, effective remediation strategies will be necessary. Research into novel remediation techniques for chlorophenoxy compounds is ongoing. In-situ chemical oxidation (ISCO) is a promising technology that involves the injection of oxidants into the contaminated soil or groundwater to degrade organic pollutants researchgate.net. Persulfate has emerged as an effective oxidant for the remediation of chlorophenoxy-contaminated sites researchgate.net. Another approach is phytoremediation, which utilizes plants to remove, degrade, or contain environmental contaminants nih.gov. While practical for sites with lower contaminant concentrations, the effectiveness of phytoremediation is limited by the depth of the plant roots nih.gov. Combining phytoremediation with other techniques, such as electroremediation, may enhance its efficacy nih.gov.

Integration of Artificial Intelligence and Machine Learning in Compound Research and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of chemical compounds like this compound. These computational tools can accelerate research by predicting molecular properties, reaction outcomes, and potential biological activities.

Exploration of Uncharted Reactivity and Novel Chemical Transformations

Exploring the uncharted reactivity of this compound could lead to the discovery of novel chemical transformations and the synthesis of new derivatives with unique properties. The presence of three distinct functional groups—a chlorophenoxy moiety, a primary alcohol, and a propyl chain—provides a rich landscape for chemical modification.

The ether linkage in the chlorophenoxy group is generally stable but can be cleaved under strongly acidic conditions masterorganicchemistry.comyoutube.com. The aromatic ring is susceptible to electrophilic substitution reactions, and the chlorine substituent can be replaced through various cross-coupling reactions. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a variety of other functional groups through esterification, etherification, or substitution reactions.

Q & A

Q. What are the standard synthetic routes for 3-(2-Chlorophenoxy)propan-1-ol, and how do reaction conditions influence yield?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Method A : Reacting 2-chlorophenol with 3-chloro-1-propanol under alkaline conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
  • Method B : Using a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-chlorophenol with 1,3-propanediol derivatives .

Q. Key factors affecting yield :

  • Catalyst : Lewis acids (e.g., FeBr₃) enhance electrophilic aromatic substitution in halogenated intermediates .
  • Temperature : Excess heat (>100°C) may promote side reactions like elimination.
  • Solvent : Polar solvents stabilize intermediates but may reduce reaction rates in non-polar systems.

Q. How can researchers validate the purity and structure of this compound?

Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the chlorophenoxy group (aromatic protons at δ 6.8–7.4 ppm) and propanol chain (CH₂-OH resonance at δ 3.6–3.8 ppm) .
  • Mass Spectrometry (MS) : Look for the molecular ion peak at m/z ≈ 186 (C₉H₁₁ClO₂) and fragmentation patterns (e.g., loss of H₂O at m/z 168) .
  • HPLC : Monitor purity (>95%) using a C18 column with UV detection at 254 nm .

Q. Critical controls :

  • Compare spectra with commercially available standards or published data (e.g., PubChem ).
  • Use deuterated solvents to avoid interference in NMR.

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Answer: Discrepancies often arise from stereochemical variations or solvent effects. Methodological approaches include:

  • Variable Temperature (VT) NMR : Resolve dynamic rotational isomers (e.g., restricted rotation of the chlorophenoxy group) by acquiring spectra at −40°C to 80°C .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Case study : A 2025 study reported conflicting 1^1H NMR signals for the hydroxyl proton due to hydrogen bonding in DMSO-d₆ vs. CDCl₃. VT-NMR confirmed rapid exchange in CDCl₃ but slow exchange in DMSO-d₆ .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

Answer: Regioselectivity challenges arise from competing nucleophilic sites (OH vs. ether oxygen). Solutions include:

  • Protecting Groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before coupling .
  • Metal Catalysis : Use Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids, where the chlorophenoxy group directs coupling to the ortho position .

Q. How do structural modifications of this compound impact its biological activity?

Answer: Structure-activity relationship (SAR) studies highlight:

  • Hydroxyl Group : Essential for hydrogen bonding with target enzymes (e.g., cytochrome P450). Removal reduces binding affinity by 10-fold .
  • Chlorine Position : 2-chloro substitution enhances metabolic stability compared to 3- or 4-chloro isomers (t₁/₂ increased from 2h to 6h in vitro) .

Q. Experimental Design :

  • Synthesize analogs (e.g., 3-(2-fluorophenoxy)propan-1-ol, 3-(2-methylphenoxy)propan-1-ol).
  • Test in enzyme inhibition assays (IC₅₀) and metabolic stability assays (microsomal t₁/₂) .

Q. What methodologies address low yields in large-scale synthesis of this compound?

Answer: Scale-up issues often stem from inefficient heat dissipation or solvent recovery. Strategies include:

  • Flow Chemistry : Improve mixing and temperature control using microreactors (yield increases from 70% to 88% at 100 g scale) .
  • Solvent Recycling : Implement distillation systems for DMF or THF recovery, reducing costs by 30% .

Q. Critical parameters :

  • Residence time in flow reactors (optimized at 5 minutes).
  • Catalyst loading (reduce Pd catalysts to <0.5 mol% via ligand design) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.